molecular formula C9H14BrClN2 B13451104 N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

Cat. No.: B13451104
M. Wt: 265.58 g/mol
InChI Key: BWAXRIRALIJQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a bromine atom attached to the benzene ring and an aminoethyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.

Major Products Formed

Scientific Research Applications

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine atom and the aminoethyl group allows it to form strong interactions with target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group. This combination enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to similar compounds. Its unique structure also contributes to its diverse applications in scientific research and industry .

Properties

Molecular Formula

C9H14BrClN2

Molecular Weight

265.58 g/mol

IUPAC Name

N'-(4-bromophenyl)-N'-methylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C9H13BrN2.ClH/c1-12(7-6-11)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H

InChI Key

BWAXRIRALIJQGI-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1=CC=C(C=C1)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.